Superior Reduction in Bloodstream Infection Rates Compared to Heparin in Immunocompromised Pediatric Patients
In a randomized controlled trial of 71 pediatric patients with hematological malignancies, taurolidine citrate (1.35% taurolidine, 4% citrate) significantly reduced bloodstream infection rates compared to standard heparin lock solution [1].
| Evidence Dimension | Bloodstream infection incidence rate |
|---|---|
| Target Compound Data | 0.3 infections per 1000 catheter-days |
| Comparator Or Baseline | Heparin: 1.3 infections per 1000 catheter-days |
| Quantified Difference | 77% relative reduction (P = 0.03) |
| Conditions | Randomized controlled trial; 71 pediatric patients aged 1.4–18 years with hematological malignancies; central venous catheter lock solution |
Why This Matters
This 77% reduction in infection rate provides a clear clinical and economic justification for selecting taurolidine citrate over heparin in high-risk pediatric populations.
- [1] Dümichen MJ, et al. Randomized controlled trial of taurolidine citrate versus heparin as catheter lock solution in paediatric patients with haematological malignancies. J Hosp Infect. 2012 Apr;80(4):304-9. doi: 10.1016/j.jhin.2012.01.003. PMID: 22342714. View Source
